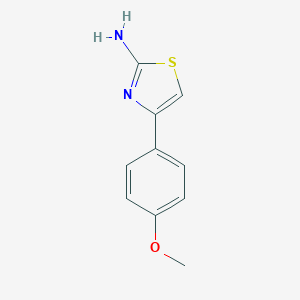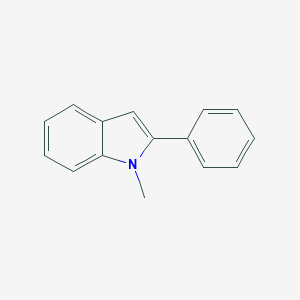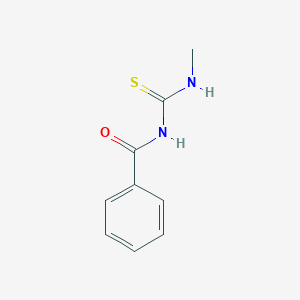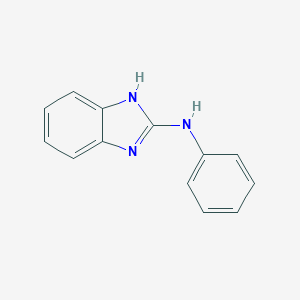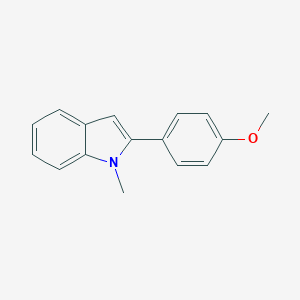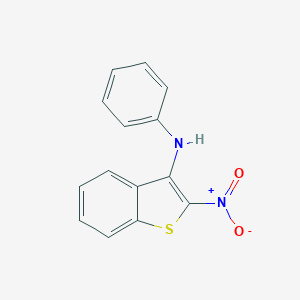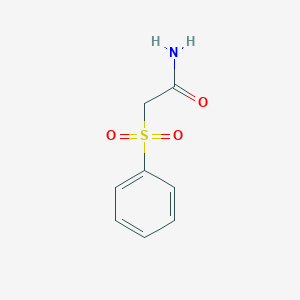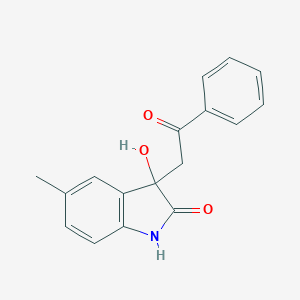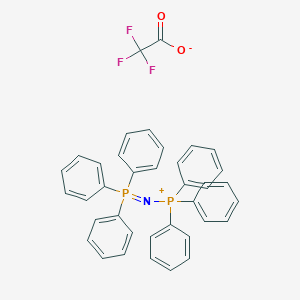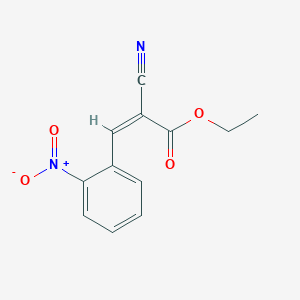![molecular formula C22H19N3O3 B183040 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide CAS No. 6006-63-9](/img/structure/B183040.png)
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as PBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBB belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
作用機序
The mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the stabilization of protein structure. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to bind to amyloid fibrils and prevent their formation, which may help to prevent the progression of neurodegenerative diseases.
生化学的および生理学的効果
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils and has been used to detect and monitor the progression of neurodegenerative diseases in animal models. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have potential applications in drug discovery, as it can be used to screen for compounds that inhibit protein aggregation.
実験室実験の利点と制限
One of the main advantages of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for amyloid fibrils, which makes it a powerful tool for detecting and monitoring the progression of neurodegenerative diseases. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, one of the limitations of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its limited solubility in aqueous solutions, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for research on 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of more efficient synthesis methods for 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, which could lead to increased yields and purity. Another area of research is the optimization of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide's properties for specific applications, such as drug discovery or imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 5-chloro-2-nitrobenzoic acid to form 2-(pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then treated with propylamine and 4-nitrophenyl chloroformate to produce the final product, 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
科学的研究の応用
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe for imaging biological systems. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This property of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide makes it a powerful tool for detecting and monitoring the progression of these diseases.
特性
CAS番号 |
6006-63-9 |
|---|---|
製品名 |
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide |
分子式 |
C22H19N3O3 |
分子量 |
373.4 g/mol |
IUPAC名 |
4-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-12-27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-4-3-11-23-14-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
InChIキー |
HFYCJQYBWHSVGR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)
